molecular formula C21H36Sn B14263239 Stannane, tributyl(2-phenyl-2-propenyl)- CAS No. 138712-46-6

Stannane, tributyl(2-phenyl-2-propenyl)-

Cat. No.: B14263239
CAS No.: 138712-46-6
M. Wt: 407.2 g/mol
InChI Key: VBHUSJSWANNMBB-UHFFFAOYSA-N
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Description

Stannane, tributyl(2-phenyl-2-propenyl)-, also known as tributyl(2-phenyl-2-propenyl)stannane, is an organotin compound with the molecular formula C18H32Sn. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. Organotin compounds have diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing stannane, tributyl(2-phenyl-2-propenyl)- involves the Stille coupling reaction. This reaction typically involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of organotin compounds, including stannane, tributyl(2-phenyl-2-propenyl)-, often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(2-phenyl-2-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Stannane, tributyl(2-phenyl-2-propenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of stannane, tributyl(2-phenyl-2-propenyl)- involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The tin atom in the compound can act as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, tributyl(2-phenyl-2-propenyl)- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Stille coupling reactions makes it particularly valuable in the synthesis of complex organic molecules .

Properties

CAS No.

138712-46-6

Molecular Formula

C21H36Sn

Molecular Weight

407.2 g/mol

IUPAC Name

tributyl(2-phenylprop-2-enyl)stannane

InChI

InChI=1S/C9H9.3C4H9.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-3-4-2;/h3-7H,1-2H2;3*1,3-4H2,2H3;

InChI Key

VBHUSJSWANNMBB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C1=CC=CC=C1

Origin of Product

United States

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